Dearomative Asymmetric Barton–Zard Reaction: 8‑Nitro Regioisomer Enables High Yield (98%) and Exceptional Stereocontrol (>19:1 dr, >99% ee)
In the Ag₂O/squaramide cocatalyzed asymmetric interrupted Barton–Zard reaction, electron‑deficient 8‑nitroimidazo[1,2‑a]pyridine esters undergo dearomatization to afford optically active, highly functionalized imidazo[1,2‑a]pyridine derivatives bearing three contiguous stereogenic centers. Under the optimized catalytic system, the reaction proceeds with yields up to 98%, diastereomeric ratio >19:1, and enantiomeric excess >99%. The reaction is specific to the 8‑nitro substitution pattern; the corresponding 6‑nitro and 3‑nitro regioisomers do not participate in this dearomative manifold, and the 8‑amino analog is unreactive under these conditions [1]. The gram‑scale reaction is compatible with a catalyst loading of 0.5 mol%, underscoring the practicality of this transformation for medicinal chemistry applications [1].
| Evidence Dimension | Reactivity in asymmetric dearomative Barton–Zard reaction |
|---|---|
| Target Compound Data | Yield up to 98%; diastereomeric ratio >19:1; enantiomeric excess >99% |
| Comparator Or Baseline | 6‑Nitro regioisomer (ethyl 6‑nitroimidazo[1,2‑a]pyridine‑2‑carboxylate, CAS 38923‑08‑9): unreactive; 3‑Nitro regioisomer (CAS 62223‑44‑3): unreactive; 8‑Amino analog (CAS 129912‑07‑8): unreactive |
| Quantified Difference | Target compound: 98% yield, >19:1 dr, >99% ee; comparators: 0% yield (no reaction) |
| Conditions | Ag₂O/squaramide cocatalytic system, α‑substituted isocyanoacetates, room temperature |
Why This Matters
The unique reactivity of the 8‑nitro regioisomer in this stereoselective transformation provides a direct, scalable route to chiral, densely functionalized imidazo[1,2‑a]pyridine derivatives—a synthetic capability not offered by other regioisomers or the 8‑amino analog.
- [1] Wan, Q.; Zheng, C.; Yuan, Y.F.; You, S.L. Ag2O/Squaramide Cocatalyzed Asymmetric Interrupted Barton–Zard Reaction of 8-Nitroimidazo[1,2-a]pyridines. Angew. Chem. Int. Ed. 2022, 61, e202207892. https://doi.org/10.1002/anie.202207892 View Source
